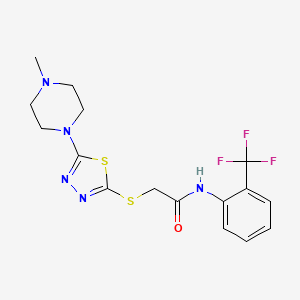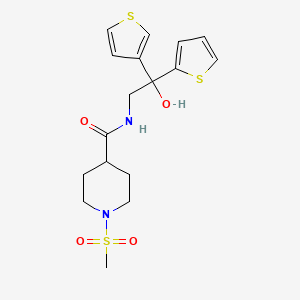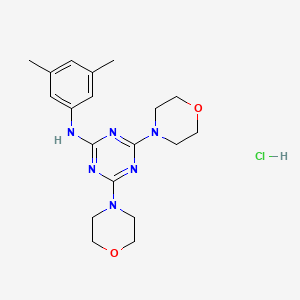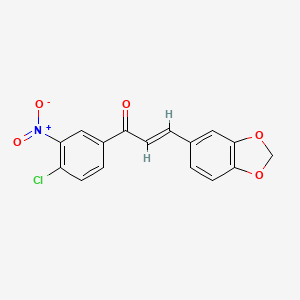
1-Benzyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Benzyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea” is a crystalline compound . It is related to the class of compounds known as 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of this compound and its analogs has been a subject of interest in many publications . A related compound, 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione, can be synthesized by reacting 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid .Molecular Structure Analysis
The molecular structure of this compound is related to quinoline-2,4-diones, which display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Physical And Chemical Properties Analysis
This compound is a crystalline compound . Further physical and chemical properties are not explicitly mentioned in the available resources.科学的研究の応用
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, closely related to the chemical structure , have been identified as significant in modern therapeutics. These compounds are investigated for their diverse biological activities, including antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, anti-diabetic, and anti-malarial potentials. Such wide-ranging pharmacological importance illustrates the relevance of studying compounds with isoquinoline structures for developing novel pharmacotherapies (Danao et al., 2021).
Tetrahydroisoquinolines in Therapeutics
The therapeutic applications of tetrahydroisoquinolines, which share a structural motif with the compound , have been explored extensively. These compounds have found use in treating various diseases, including cancer and central nervous system disorders. Their role as anticancer antibiotics and the FDA approval of specific derivatives for treating soft tissue sarcomas highlight the significance of research in this domain. This underscores the potential therapeutic applications of compounds with similar structural features (Singh & Shah, 2017).
Biosensors and Environmental Monitoring
Compounds with urea functionalities, akin to "1-Benzyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea," have been investigated in the context of biosensors for detecting various biological and environmental substances. The development and application of urea biosensors illustrate the potential for these compounds in environmental monitoring and healthcare, particularly in diagnosing and managing diseases related to abnormal urea concentrations (Botewad et al., 2021).
将来の方向性
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interesting pharmaceutical and biological activities of related 4-hydroxy-2-quinolones, this compound could be valuable in drug research and development .
特性
IUPAC Name |
1-benzyl-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21-16-9-8-15(11-14(16)7-10-17(21)22)20-18(23)19-12-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSWCFGBEDPNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2904373.png)

![(E)-2-((furan-2-ylmethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2904377.png)

![2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2904381.png)
![N-(2,6-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2904382.png)
![2-chloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2904383.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2904387.png)
![8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2904389.png)


